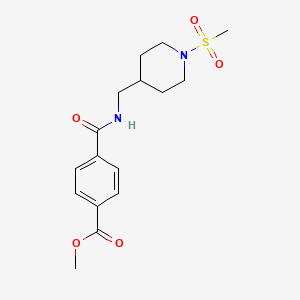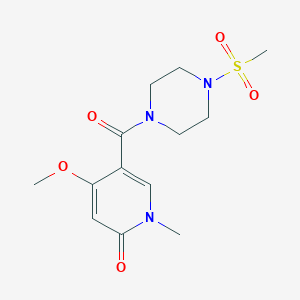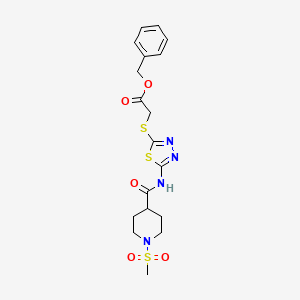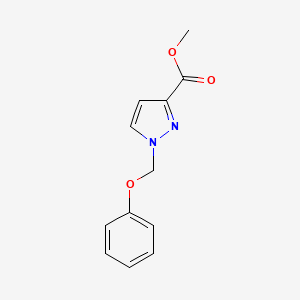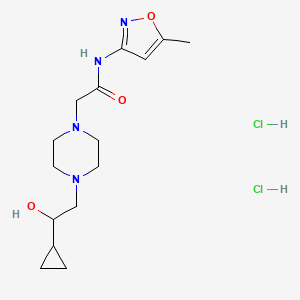![molecular formula C18H14ClN5OS B2605337 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide CAS No. 1359031-20-1](/img/structure/B2605337.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of the PCAF bromodomain . They have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of these compounds involves the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding .Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide, also known as N-[(4-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE:
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to intercalate with DNA. Studies have demonstrated its efficacy against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . Molecular docking studies have further confirmed its binding modes with DNA, suggesting its potential as a therapeutic agent in cancer treatment.
Kinase Inhibition
The compound has been investigated for its kinase inhibition properties. Kinases are enzymes that play crucial roles in cell signaling and regulation. Inhibiting specific kinases can be a strategy for treating diseases like cancer. Research has shown that derivatives of this compound can inhibit c-Met kinase, which is involved in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The antimicrobial studies have highlighted its effectiveness against pathogens, suggesting its use in treating bacterial infections .
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs used in cancer therapy, particularly for cancers with defects in DNA repair mechanisms. This compound has been identified as a potential PARP1 inhibitor, which could be useful in treating cancers that are resistant to other PARP inhibitors .
Anti-inflammatory Applications
Research has indicated that this compound may have anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound’s ability to modulate inflammatory pathways could make it a valuable therapeutic agent in managing inflammatory conditions .
Neuroprotective Effects
The compound has been explored for its neuroprotective effects. Neuroprotection involves mechanisms and strategies to protect neuronal cells from degeneration or injury. Studies suggest that this compound could help in protecting neurons from oxidative stress and other damaging factors, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. This compound has demonstrated antioxidant activity, which could be beneficial in preventing or treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Antiviral Research
The compound has also been investigated for its antiviral properties. It has shown potential in inhibiting the replication of certain viruses, making it a candidate for developing antiviral drugs. This application is particularly relevant in the context of emerging viral infections and pandemics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQATCGSYDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)
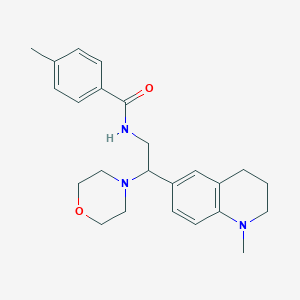
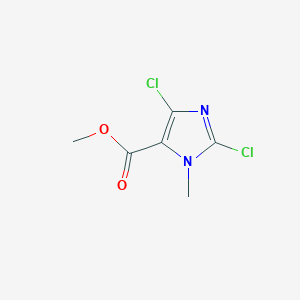
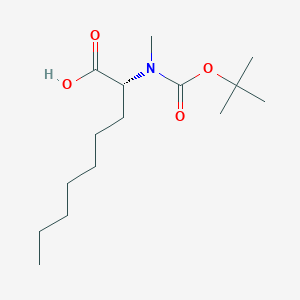
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)
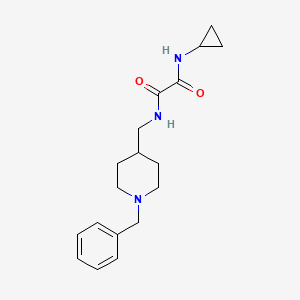
![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
